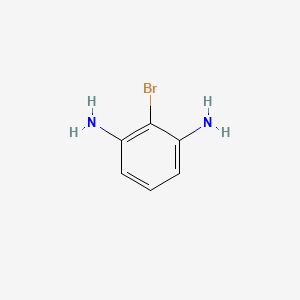
2-Bromobenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzene-1,3-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and a bromine atom is substituted at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzene-1,3-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to form nitrobenzene, followed by bromination to introduce the bromine atom at the desired position. The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Iron and hydrochloric acid are typical reducing agents for converting nitro groups to amino groups.
Bromination: Bromine or N-bromosuccinimide (NBS) are used for introducing bromine atoms
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, bromobenzene, and different amino-substituted benzenes .
Aplicaciones Científicas De Investigación
2-Bromobenzene-1,3-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and other advanced materials.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4-Bromobenzene-1,3-diamine: Similar structure but with the bromine atom at the 4 position.
Uniqueness
2-Bromobenzene-1,3-diamine is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research .
Propiedades
Fórmula molecular |
C6H7BrN2 |
|---|---|
Peso molecular |
187.04 g/mol |
Nombre IUPAC |
2-bromobenzene-1,3-diamine |
InChI |
InChI=1S/C6H7BrN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 |
Clave InChI |
LMXYBWQIERLOHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
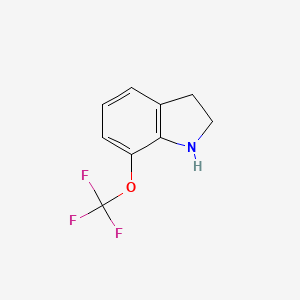
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
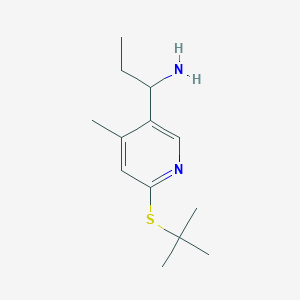
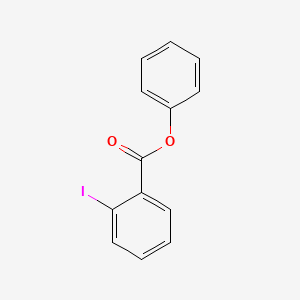
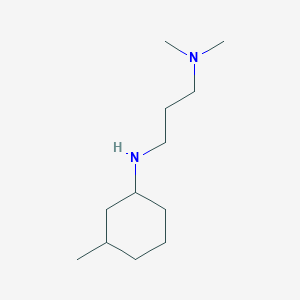
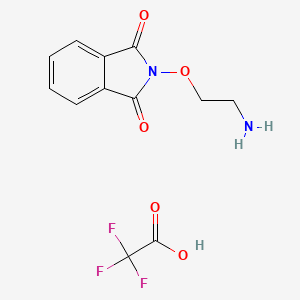
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
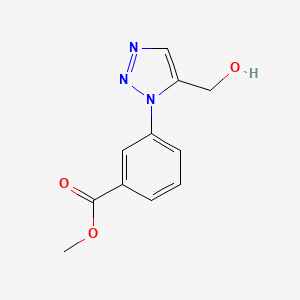
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
